![molecular formula C13H9F4NO2S B14157952 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 91308-57-5](/img/structure/B14157952.png)
4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C13H9F4NO2S. It is a sulfonamide derivative characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic aromatic substitution can produce various substituted derivatives .
Applications De Recherche Scientifique
4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is particularly effective in forming hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- 4-fluoro-2-(trifluoromethyl)phenyl isocyanate
- 4-(trifluoromethyl)phenol
Uniqueness
4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science .
Propriétés
Numéro CAS |
91308-57-5 |
|---|---|
Formule moléculaire |
C13H9F4NO2S |
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S/c14-9-5-7-10(8-6-9)21(19,20)18-12-4-2-1-3-11(12)13(15,16)17/h1-8,18H |
Clé InChI |
MCWYXNABLOVBSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


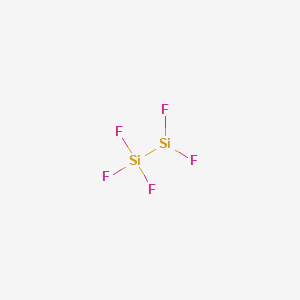
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)
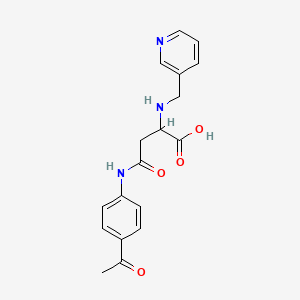

![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
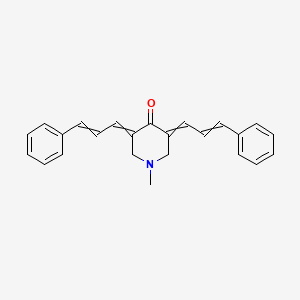

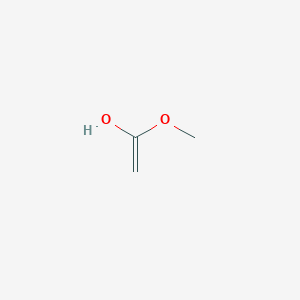
![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
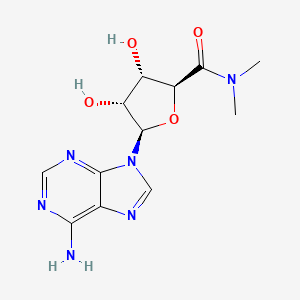
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
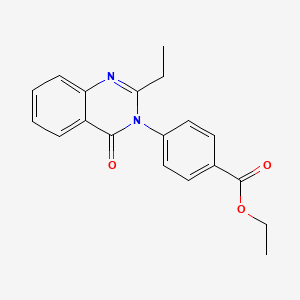
![4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol](/img/structure/B14157947.png)
